molecular formula C17H20ClNO2 B13903365 3-(Dimethylamino)-1-(4-phenoxyphenyl)propan-1-one;hydrochloride CAS No. 106556-72-3

3-(Dimethylamino)-1-(4-phenoxyphenyl)propan-1-one;hydrochloride

Cat. No.: B13903365
CAS No.: 106556-72-3
M. Wt: 305.8 g/mol
InChI Key: WHQPOIUNDMLKCR-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-1-(4-phenoxyphenyl)propan-1-one hydrochloride is a tertiary amine ketone derivative characterized by a propan-1-one backbone substituted with a dimethylamino group and a 4-phenoxyphenyl aromatic ring. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and synthetic applications. For example, compounds with similar scaffolds, such as 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one hydrochloride, are key intermediates in synthesizing Bedaquiline (a tuberculosis drug) .

Properties

CAS No.

106556-72-3

Molecular Formula

C17H20ClNO2

Molecular Weight

305.8 g/mol

IUPAC Name

3-(dimethylamino)-1-(4-phenoxyphenyl)propan-1-one;hydrochloride

InChI

InChI=1S/C17H19NO2.ClH/c1-18(2)13-12-17(19)14-8-10-16(11-9-14)20-15-6-4-3-5-7-15;/h3-11H,12-13H2,1-2H3;1H

InChI Key

WHQPOIUNDMLKCR-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 3-(dimethylamino)-1-(4-phenoxyphenyl)propan-1-one; hydrochloride generally follows a sequence of:

  • Formation of the key substituted propanone intermediate,
  • Introduction of the dimethylamino group via reduction and methylation,
  • Salt formation with hydrochloric acid to obtain the hydrochloride salt.

This approach is consistent with the preparation of related compounds such as 3-dimethylamino-1-phenyl-1-(m-chlorophenyl)propan-2-ol and analogues, which share similar structural motifs and synthetic challenges.

Stepwise Preparation

Formation of the Nitro-Substituted Intermediate

The initial step involves the condensation of an appropriately substituted phenylacetaldehyde derivative with nitromethane in the presence of a strong base such as potassium hydroxide (preferred over sodium hydroxide). This reaction is typically carried out in a lower alkanol solvent (ethanol or methanol) starting at low temperatures (around -10°C) and gradually allowed to reach ambient temperature (18–28°C) to optimize yield and selectivity.

Parameter Conditions
Reactants 4-Phenoxyphenylacetaldehyde, nitromethane
Base Potassium hydroxide
Solvent Ethanol or methanol
Temperature Start at -10°C, proceed to 18–28°C
Reaction type Base-catalyzed Henry reaction

This produces the corresponding 3-nitro-1-(4-phenoxyphenyl)propan-1-one intermediate.

Catalytic Reduction and Dimethylation

The nitro intermediate is then subjected to catalytic hydrogenation using Raney nickel as a catalyst under elevated hydrogen pressure (preferably 200–300 psi, optimally ~250 psi) at ambient temperature (10–40°C). This step reduces the nitro group to the corresponding primary amine.

Simultaneously or sequentially, the primary amine is methylated to the dimethylamino derivative. Methylation can be achieved in situ during hydrogenation by adding formaldehyde (commonly as formalin) or post-reduction by reaction with formic acid and formaldehyde under reflux conditions.

Parameter Conditions
Catalyst Raney nickel
Hydrogen pressure 200–300 psi (gauge)
Temperature Ambient (10–40°C)
Solvent Ethanol or aqueous lower alkanols
Methylating agent Formaldehyde (formalin) or formic acid + formaldehyde
Reaction type Catalytic hydrogenation + methylation
Formation of Hydrochloride Salt

The free base dimethylamino compound is converted into its hydrochloride salt by treatment with ethereal hydrogen chloride. The presence of a small amount of ethanol facilitates crystallization of the hydrochloride salt, yielding a stable, isolable solid form.

Parameter Conditions
Acid Hydrogen chloride (HCl) in ether
Solvent Ether + small amount of ethanol
Product isolation Crystallization

Purification and Polymorphism

The hydrochloride salt can exhibit various polymorphic forms. A preferred polymorph with enhanced storage stability can be obtained by recrystallization from ethanol/toluene mixtures or by heating in toluene. This polymorph is suitable for pharmaceutical formulation.

Detailed Reaction Scheme Summary

Step Reaction Type Key Reagents/Conditions Product
1 Henry reaction (nitroaldol condensation) 4-Phenoxyphenylacetaldehyde, nitromethane, KOH, EtOH, -10 to 28°C 3-Nitro-1-(4-phenoxyphenyl)propan-1-one
2 Catalytic hydrogenation + methylation Raney nickel, H2 (200–300 psi), formaldehyde (formalin), EtOH, 10–40°C 3-(Dimethylamino)-1-(4-phenoxyphenyl)propan-1-one (free base)
3 Salt formation HCl in ether + ethanol 3-(Dimethylamino)-1-(4-phenoxyphenyl)propan-1-one hydrochloride

Research Findings and Notes

  • The use of Raney nickel under elevated hydrogen pressure significantly accelerates the reduction step, improving overall yield and reducing reaction time compared to atmospheric pressure hydrogenation.

  • Simultaneous methylation during hydrogenation by including formaldehyde streamlines the process, avoiding isolation of the intermediate primary amine.

  • The base-catalyzed nitroaldol condensation is sensitive to temperature; starting at low temperature prevents side reactions and improves selectivity.

  • The hydrochloride salt exhibits polymorphism; recrystallization conditions influence the polymorph obtained, which affects stability and formulation.

  • While specific data on 3-(dimethylamino)-1-(4-phenoxyphenyl)propan-1-one; hydrochloride is limited, analogous compounds such as 3-(dimethylamino)-1-phenylpropan-1-one have been characterized with melting points around 31–33°C and boiling points 115–117°C at 11 Torr, indicating similar physicochemical properties.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-1-(4-phenoxyphenyl)propan-1-one;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylpropyl ketones, while reduction may produce phenylpropyl alcohols.

Scientific Research Applications

3-(Dimethylamino)-1-(4-phenoxyphenyl)propan-1-one;hydrochloride has various scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for potential therapeutic effects or as a precursor to pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-1-(4-phenoxyphenyl)propan-1-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • In contrast, the 3-nitrophenyl substituent in Aldi-2 (C₁₁H₁₅ClN₂O₃) provides electron-withdrawing properties, which correlate with its role as an ALDH inhibitor .
  • Anti-inflammatory Potential: Compounds like 1-(4-phenoxyphenyl)-3-[5-(substituted aryl)-1,3,4-oxadiazol-2-yl]propan-1-one (4a–l) exhibit anti-inflammatory activity, suggesting that the 4-phenoxyphenyl moiety synergizes with heterocyclic groups for therapeutic effects .

Thermal Stability

  • The chlorophenyl derivative has a well-defined melting point (172–174°C) , while thermal data for the target compound remain unreported.

Biological Activity

Chemical Structure and Properties

DMAPPH has the molecular formula C₁₂H₁₈ClNO₂ and features a dimethylamino group, a propanone moiety, and a phenoxyphenyl group. The presence of these functional groups suggests potential reactivity and biological activity.

PropertyValue
Molecular FormulaC₁₂H₁₈ClNO₂
Molecular Weight233.73 g/mol
CAS Number[Not specified]

Biological Activity

The biological activity of DMAPPH is not extensively documented in literature. However, insights can be gleaned from its structural features:

  • Potential as a Drug Candidate : The dimethylamino group may enhance the compound's ability to interact with biological targets, such as receptors or enzymes.
  • Reactivity : The propanone moiety allows for potential condensation reactions that could lead to biologically active derivatives.

Related Research Findings

  • Toxicity and Enzymatic Interactions : A study analyzing 976 chemicals, including various pharmaceutical compounds, found that many exhibited promiscuous activity across G-protein-coupled receptors (GPCRs) and other targets. Although DMAPPH was not specifically mentioned, its structural similarities to known active compounds suggest it may interact with similar pathways .
  • Synthesis Pathways : The synthesis of DMAPPH typically involves the condensation of N,N-dimethylaniline with 4-methoxyacetophenone in the presence of an acid catalyst. This pathway highlights its potential for further derivatization, which can lead to new compounds with enhanced biological activities.
  • Comparative Analysis with Similar Compounds :
    • 4-Methoxyacetophenone : Serves as a precursor in the synthesis of DMAPPH.
    • N,N-Dimethylaniline : Acts as a nucleophile in reactions involving DMAPPH.
    • 3-(Dimethylamino)-1-(4-chlorophenyl)-propan-1-one : Similar structure but with chlorine substitution, which may alter reactivity profiles.
Compound NameStructure FeaturesUnique Aspects
4-MethoxyacetophenoneAromatic ketone with methoxy groupPrecursor in DMAPPH synthesis
N,N-DimethylanilineAniline derivative with two methyl groupsServes as a nucleophile in reactions
3-(Dimethylamino)-1-(4-chlorophenyl)-propan-1-oneSimilar amine and propanone structureChlorine substitution alters reactivity

Case Studies

While specific case studies on DMAPPH are scarce, research on structurally similar compounds provides valuable insights into potential biological activities:

  • A study on phenoxyphenyl derivatives indicated their efficacy as histamine H3 antagonists and serotonin reuptake inhibitors, suggesting that DMAPPH could exhibit similar pharmacological properties .
  • Another investigation into dimethylamino-containing compounds revealed their roles in modulating neurotransmitter systems, which may extend to DMAPPH given its structural characteristics .

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